

3'-Fluoro-2'-hydroxyacetophenone CAS number and molecular weight.

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Compound of Interest

Compound Name: 3'-Fluoro-2'-hydroxyacetophenone

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An In-depth Technical Guide to **3'-Fluoro-2'-hydroxyacetophenone** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3'-Fluoro-2'-hydroxyacetophenone**, a versatile chemical intermediate critical to advancements in pharmaceuticals, materials science, and analytical chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

3'-Fluoro-2'-hydroxyacetophenone, also known as 1-(3-Fluoro-2-hydroxyphenyl)ethanone, is an aromatic ketone whose utility is significantly influenced by the presence of both a hydroxyl group and a fluorine atom on the phenyl ring. These functional groups enhance its reactivity and potential for forming complex molecular architectures.

Key Identifiers

Identifier	Value	Source
CAS Number	699-92-3	[1] [2] [3]
Molecular Formula	C ₈ H ₇ FO ₂	[1] [2] [3]
Molecular Weight	154.14 g/mol	[1] [2] [3]
IUPAC Name	1-(3-fluoro-2-hydroxyphenyl)ethanone	[4]
Synonyms	2-Acetyl-6-fluorophenol, Ethanone, 1-(3-fluoro-2-hydroxyphenyl)-	[3]
MDL Number	MFCD09055140	[1] [3]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various reactions.

Property	Value	Source
Appearance	Yellow to white solid, crystals, or powder	[1] [5]
Melting Point	72-73 °C	[3]
Boiling Point	209.0 ± 20.0 °C (Predicted)	[3]
Density	1.247 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	8.90 ± 0.10 (Predicted)	[3]
Storage Temperature	0-8°C, under inert gas (Nitrogen or Argon)	[1] [3]

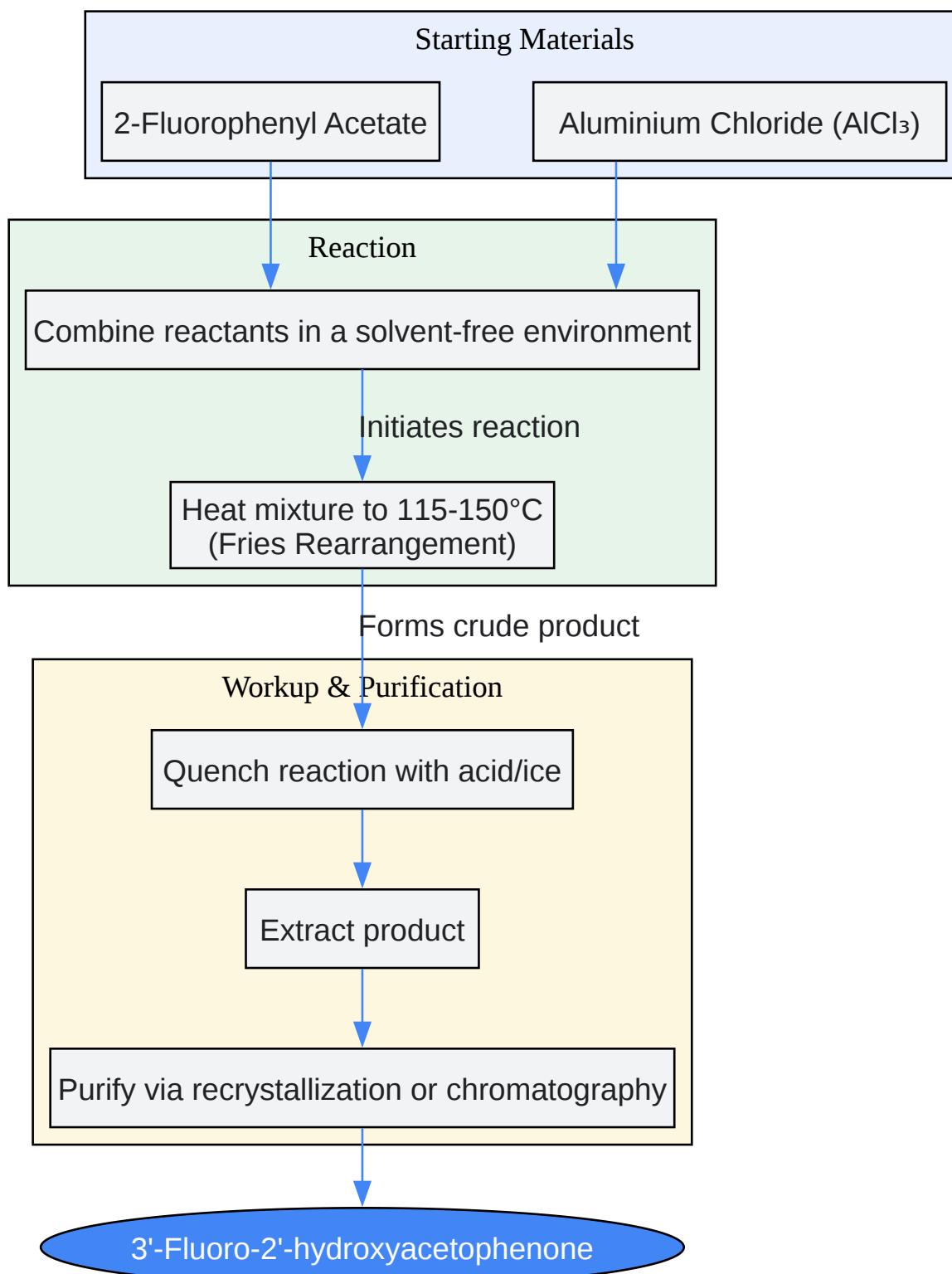
Synthesis of 3'-Fluoro-2'-hydroxyacetophenone

The primary synthetic route to **3'-Fluoro-2'-hydroxyacetophenone** is the Fries rearrangement of 2-fluorophenyl acetate.[\[3\]](#) This classic organic reaction involves the rearrangement of a

phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Causality in Experimental Design: The Fries Rearrangement

The choice of the Fries rearrangement is strategic. The reaction mechanism involves the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (typically aluminium chloride) to the carbonyl oxygen of the ester. This electrophilic acylium ion then attacks the aromatic ring. The ortho- and para-directing nature of the hydroxyl group (once liberated) favors substitution at positions ortho and para to it. In the case of 2-fluorophenyl acetate, the rearrangement yields primarily the ortho-acetylated product, **3'-Fluoro-2'-hydroxyacetophenone**. The reaction temperature is a critical parameter; lower temperatures tend to favor the para-product, while higher temperatures, as cited for this synthesis (115–150°C), favor the ortho-product.^[3]

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Caption: Synthesis workflow via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

This protocol is a representative procedure based on the established Fries rearrangement methodology.^[3]

- Preparation: In a reaction vessel equipped with a mechanical stirrer and heating mantle, carefully add aluminium chloride (Lewis acid catalyst).
- Reactant Addition: Slowly add 2-fluorophenyl acetate to the reaction vessel. As this reaction is often performed without a solvent, the mixture will likely be a slurry or melt.
- Heating: Heat the reaction mixture to a temperature between 115°C and 150°C. Maintain this temperature and stir for the duration required for the reaction to complete (monitoring by TLC or GC is recommended).
- Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.
- Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product.
- Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system, to yield pure **3'-Fluoro-2'-hydroxyacetophenone**.

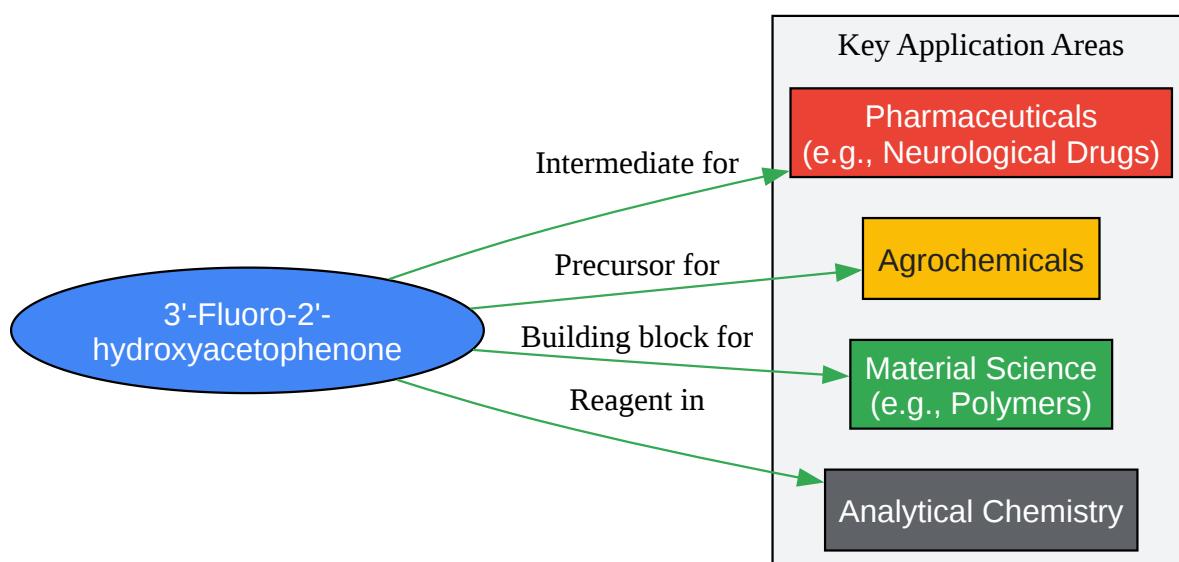
Applications in Drug Development and Chemical Synthesis

The unique structure of **3'-Fluoro-2'-hydroxyacetophenone** makes it a valuable building block in several high-value applications. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, which are highly desirable properties in drug candidates.^[6]

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals. Its structure is particularly suited for creating molecules targeting

neurological disorders, where interaction with specific biological pathways is crucial.[1]

- Agrochemicals and Materials Science: The compound is utilized in the synthesis of advanced agrochemicals and can be incorporated into polymer formulations to improve thermal stability and mechanical properties.[1]
- Synthesis of Complex Molecules: As a substituted acetophenone, it is a precursor for the synthesis of flavonoids and chalcones, classes of compounds investigated for a wide range of biological activities.
- Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods, aiding in the identification and quantification of other compounds.[1]



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Caption: Key application areas for the core compound.

Safety, Handling, and Storage

Proper handling of **3'-Fluoro-2'-hydroxyacetophenone** is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information

GHS Pictogram	Signal Word	Hazard Statements
 alt text	Warning	H315: Causes skin irritation.[3] [4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3] [4]

Recommended Safety Protocols

- Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid breathing dust, fumes, or vapors.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] Keep in a cool, dry place, with recommended temperatures between 0-8°C.[1][3]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8]
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

Conclusion

3'-Fluoro-2'-hydroxyacetophenone is more than a simple chemical; it is an enabling tool for innovation in science and industry. Its defined physicochemical properties, accessible synthesis via the Fries rearrangement, and strategic importance as a fluorinated building block underscore its value. For researchers in drug discovery, materials science, and synthetic chemistry, a thorough understanding of this compound's characteristics and handling requirements is paramount to leveraging its full potential safely and effectively.

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